![molecular formula C21H22ClFN2O B611899 YM-53601 CAS No. 182959-33-7](/img/structure/B611899.png)
YM-53601
Descripción general
Descripción
Este compuesto ha ganado una atención significativa debido a su capacidad de reducir los niveles de colesterol y triglicéridos en plasma en diversas especies animales . La escualeno sintasa es una enzima clave en la vía de biosíntesis del colesterol, lo que convierte a YM-53601 en un posible agente terapéutico para tratar la hipercolesterolemia y la hipertrigliceridemia .
Aplicaciones Científicas De Investigación
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of YM-53601 in lowering plasma lipid levels across various animal models:
- Rats : Administration of this compound resulted in a dose-dependent reduction in cholesterol biosynthesis, with an effective dose (ED50) of 32 mg/kg .
- Guinea Pigs : In studies comparing this compound to pravastatin, it was found that this compound reduced non-high-density lipoprotein cholesterol (nonHDL-C) by up to 47%, significantly outperforming pravastatin .
- Hamsters : Research showed that this compound could reduce plasma triglyceride levels by 81% in normal diet conditions and by 73% in high-fat diet conditions, surpassing the efficacy of fenofibrate .
- Rhesus Monkeys : In this model, this compound decreased plasma nonHDL-C by 37% over a treatment period, demonstrating its potential applicability to human-like lipid metabolism .
Comparative Efficacy
The comparative efficacy of this compound against traditional lipid-lowering agents like HMG-CoA reductase inhibitors and fibrates is notable:
Compound | Plasma NonHDL-C Reduction (%) | Plasma Triglyceride Reduction (%) |
---|---|---|
This compound | Up to 47% | Up to 81% |
Pravastatin | Up to 33% | +17% |
Fenofibrate | Not applicable | Up to 53% |
This table illustrates the superior performance of this compound in both lowering nonHDL-C and triglycerides compared to established treatments .
Clinical Implications
The implications of these findings suggest that this compound may be particularly effective for patients with hypercholesterolemia and hypertriglyceridemia. Its ability to enhance the clearance rate of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) further supports its potential role in managing dyslipidemia .
Case Studies
While extensive clinical trials on humans are still pending, the preclinical evidence strongly supports the hypothesis that this compound could be beneficial for treating lipid-related disorders. The compound's unique mechanism and favorable outcomes in animal models provide a solid foundation for future research aimed at human applications.
Mecanismo De Acción
YM-53601 ejerce sus efectos inhibiendo la enzima escualeno sintasa, que cataliza la conversión de pirofosfato de farnesilo a escualeno, un precursor clave en la biosíntesis del colesterol . Al inhibir esta enzima, this compound reduce efectivamente la producción de colesterol y triglicéridos en el hígado . Los objetivos moleculares de this compound incluyen la escualeno sintasa y otras enzimas involucradas en el metabolismo lipídico . Las vías afectadas por this compound incluyen la vía del mevalonato y la vía de biosíntesis lipogénica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de YM-53601 implica varios pasos, comenzando con la preparación de la estructura central de carbazol. El intermedio clave, (E)-2-[2-fluoro-2-(quinuclidin-3-ilideno)etoxi]-9H-carbazol, se sintetiza a través de una serie de reacciones que incluyen halogenación, sustitución nucleofílica y reacciones de condensación . El producto final se obtiene como una sal de monohidrocloruro para mejorar su estabilidad y solubilidad .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los parámetros clave, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente. El uso de reactivos y disolventes de alta pureza es esencial para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: YM-53601 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones de fluoro y quinuclidinilideno . Estas reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes halogenantes, nucleófilos y bases. Las reacciones a menudo se llevan a cabo en disolventes apróticos polares como el dimetilsulfóxido o el acetonitrilo para mejorar la reactividad de los nucleófilos .
Productos Principales: Los productos principales formados a partir de las reacciones de this compound son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se evalúan para su actividad biológica con el fin de identificar posibles candidatos terapéuticos .
Comparación Con Compuestos Similares
YM-53601 es único entre los inhibidores de la escualeno sintasa debido a su alta potencia y selectividad . Compuestos similares incluyen otros inhibidores de la escualeno sintasa como los ácidos zaragocicos y las squalestatinas . En comparación con estos compuestos, this compound ha mostrado una eficacia superior en la reducción de los niveles de colesterol y triglicéridos en plasma en modelos animales . Además, this compound tiene un perfil farmacocinético favorable, lo que lo convierte en un candidato prometedor para su desarrollo posterior .
Actividad Biológica
YM-53601, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel squalene synthase inhibitor that has garnered attention for its potential in lipid-lowering therapies. This compound operates primarily by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway, leading to significant reductions in plasma cholesterol and triglyceride levels across various animal models.
This compound's primary mechanism involves the inhibition of squalene synthase, which is pivotal in the cholesterol synthesis pathway. By obstructing this enzyme, this compound effectively reduces the production of cholesterol in the liver, subsequently lowering plasma cholesterol levels. This inhibition has been demonstrated through various preclinical studies.
Efficacy in Animal Models
- Rats : In studies involving rats, this compound exhibited a dose-dependent inhibition of cholesterol biosynthesis from acetate, with an effective dose (ED50) of 32 mg/kg .
- Guinea Pigs : When administered at a dose of 100 mg/kg daily for 14 days, this compound reduced plasma non-HDL cholesterol levels by 47%, significantly outperforming pravastatin, a well-known HMG-CoA reductase inhibitor, which achieved a reduction of only 33% .
- Hamsters : In hamsters fed both normal and high-fat diets, this compound led to an 81% reduction in plasma triglycerides at a dosage of 50 mg/kg over five days. In contrast, fenofibrate, another lipid-lowering agent, only reduced triglycerides by 53% under similar conditions .
- Rhesus Monkeys : In rhesus monkeys, administration of this compound resulted in a 37% decrease in plasma non-HDL cholesterol at a dose of 50 mg/kg twice daily for 21 days .
Summary of Key Findings
Animal Model | Dosage (mg/kg) | Duration | % Reduction in Non-HDL-C | % Reduction in Triglycerides |
---|---|---|---|---|
Rats | 32 | Single dose | Not specified | Not specified |
Guinea Pigs | 100 | 14 days | 47% | Not specified |
Hamsters (Normal) | 50 | 5 days | Not specified | 81% |
Hamsters (High-Fat) | 100 | 7 days | Not specified | 73% |
Rhesus Monkeys | 50 | 21 days | 37% | Not specified |
Additional Effects and Potential Applications
This compound has also been shown to suppress lipogenic biosynthesis in the liver and inhibit the secretion of both cholesterol and triglycerides from hepatic tissues. This dual action enhances its efficacy as a therapeutic agent for conditions such as hypercholesterolemia and hypertriglyceridemia .
Case Studies Highlighting Clinical Relevance
In one notable study involving guinea pigs treated with this compound alongside pravastatin, the former demonstrated superior efficacy in reducing non-HDL cholesterol levels. This finding suggests that this compound could be a more effective alternative to traditional statins in managing lipid profiles .
Observations from Clinical Trials
While clinical trials are still needed to fully establish the safety and efficacy profile of this compound in humans, existing animal studies provide a strong foundation for its potential use in treating dyslipidemia. The rapid onset of action observed in hamsters—where significant reductions in plasma cholesterol were noted as early as one hour post-administration—indicates promising pharmacokinetic properties that merit further investigation .
Propiedades
IUPAC Name |
2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYVHMBPISIJQ-TVWXOORISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046508 | |
Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182959-33-7 | |
Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that this compound competes with FPP for binding to the SQS active site [].
A: Inhibition of SQS by this compound effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:
- Hepatitis C Virus (HCV) Production: Studies have demonstrated that this compound exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].
- Blastocyst Formation: Research suggests that this compound impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].
- Chemotherapy Resistance in Cancer: this compound has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].
ANone: The chemical name of this compound is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for this compound.
A: Yes, preliminary research suggests that this compound might have anti-cancer properties. One study demonstrated that this compound, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that this compound might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].
A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.